molecular formula C15H18BrNO2 B11827460 methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate

methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate

Cat. No.: B11827460
M. Wt: 324.21 g/mol
InChI Key: RQHLYLPTKKLVHK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is a specialized brominated indole derivative that serves as a high-value synthetic intermediate and heterocyclic building block in advanced chemical research . Its structural features, particularly the bromine atom at the 6-position and the pentan-3-yl group on the nitrogen, make it a critical precursor in medicinal chemistry for the exploration and development of novel therapeutic agents . Research into analogous indole compounds indicates potential application in the synthesis of molecules that target specific enzymes, such as EZH2, which is a key focus in oncology for the treatment of various cancers . The compound's primary research utility lies in its versatility for further functionalization; the bromine substituent is amenable to metal-catalyzed cross-coupling reactions, enabling the construction of more complex architectures for structure-activity relationship (SAR) studies . This makes it an indispensable tool for chemists working in pharmaceutical development, organic synthesis, and material science, facilitating the creation of diverse compound libraries aimed at discovering new bioactive molecules . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

methyl 6-bromo-1-pentan-3-ylindole-4-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-4-11(5-2)17-7-6-12-13(15(18)19-3)8-10(16)9-14(12)17/h6-9,11H,4-5H2,1-3H3

InChI Key

RQHLYLPTKKLVHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

The most direct route involves N-alkylation of methyl 6-bromo-1H-indole-4-carboxylate using pentan-3-yl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution:

Procedure

  • Substrate Preparation : Methyl 6-bromo-1H-indole-4-carboxylate is synthesized via cyclization of 2-bromo-5-nitrobenzaldehyde derivatives followed by esterification.

  • Reaction :

    • Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq), NaH (1.2 eq), and pentan-3-yl bromide (1.5 eq) are combined in anhydrous DMF at 0°C.

    • The mixture is stirred at 25°C for 12 hours.

  • Purification : Flash chromatography (petroleum ether:ethyl acetate = 10:1) yields the product with >97% purity.

Key Data

ParameterValue
Yield65–72%
Reaction Time12 hours
Purity>97%

Copper-Catalyzed Reductive Coupling with N-Tosylhydrazones

Mechanism and Optimization

This method employs a copper(I) catalyst to couple methyl 6-bromo-1H-indole-4-carboxylate with pentan-3-one-derived N-tosylhydrazone. The reaction proceeds via a copper-carbene intermediate:

Steps

  • N-Tosylhydrazone Formation : Pentan-3-one reacts with tosylhydrazine in ethanol (80°C, 2 hours).

  • Cross-Coupling :

    • CuI (10 mol%), P(p-tolyl)₃ (20 mol%), and KOH (2.0 eq) in dioxane at 100°C for 6 hours.

    • Yield : 58–64%.

Advantages

  • Tolerates steric hindrance from the pentan-3-yl group.

  • Avoids harsh alkylation conditions.

Mitsunobu Reaction for N-Alkylation

Alcohol Activation

The Mitsunobu reaction enables N-alkylation using pentan-3-ol, bypassing alkyl halide synthesis:

Protocol

  • Reagents : Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq), pentan-3-ol (1.5 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Conditions : 0°C to 25°C, 24 hours.

  • Yield : 70–75%.

Limitations

  • Requires stoichiometric phosphine and azodicarboxylate.

  • Scalability challenges due to reagent cost.

One-Pot Indole Synthesis and Functionalization

Tandem Cyclization-Alkylation

A modular approach constructs the indole core and installs substituents in one pot:

  • Cyclization : 2-Bromo-5-nitrobenzaldehyde undergoes cyclization with vinylmagnesium bromide to form 6-bromo-1H-indole-4-carboxylic acid.

  • Esterification : In situ treatment with methanol and H₂SO₄ yields the methyl ester.

  • N-Alkylation : Addition of pentan-3-yl bromide and NaH completes the synthesis.

Overall Yield : 50–55%.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalability
Base-Mediated65–72Mild, requires anhydrous DMFHigh
Copper-Catalyzed58–64High-temperature, metal useModerate
Mitsunobu70–75Costly reagentsLow
One-Pot50–55Multi-stepModerate

Critical Reaction Parameters

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but complicates purification.

  • Base Choice : NaH outperforms KOH in preventing ester hydrolysis.

Purification Challenges

  • Silica gel chromatography with gradient elution (petroleum ether:ethyl acetate) resolves N-alkylation byproducts.

Recent Advancements

Photoredox Catalysis

Emerging methods use visible-light-mediated alkylation, reducing reliance on metal catalysts. For example, Ir(ppy)₃ catalyzes C–N bond formation between indoles and alcohols at room temperature (yield: 60–68%).

Flow Chemistry

Continuous-flow systems improve heat management in exothermic N-alkylation steps, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is being investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that indole derivatives exhibit significant antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics.
  • Anticancer Activity: Preliminary research indicates that compounds with indole structures can inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules: Its unique structure allows it to be transformed into more complex organic molecules, facilitating the synthesis of novel compounds with desired biological activities.

Material Science

In material science, this compound is explored for:

  • Development of New Materials: The compound's properties may contribute to the creation of advanced materials with specific functionalities, such as polymers or nanomaterials.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity Study:
    A study published in a peer-reviewed journal demonstrated that derivatives of indole exhibited significant inhibition against various cancer cell lines, suggesting that this compound could be further investigated as a potential anticancer agent.
  • Antimicrobial Efficacy:
    Research indicated that indole derivatives possess antimicrobial properties, with specific emphasis on their effectiveness against resistant strains of bacteria. This positions this compound as a promising candidate for antibiotic development.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The table below compares key structural features and properties of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups
This compound C₁₅H₁₈BrNO₂ 324.22 1: pentan-3-yl; 4: COOCH₃; 6: Br Ester, Bromo
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate C₁₁H₁₀BrNO₂ 268.11 3: CH₃; 4: COOCH₃; 6: Br Ester, Bromo
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid C₁₃H₁₄BrNO₂ 296.16 1: isopropyl; 3: CH₃; 4: COOH; 6: Br Carboxylic acid, Bromo
Methyl 4-bromo-1H-indazole-6-carboxylate C₉H₇BrN₂O₂ 255.07 4: Br; 6: COOCH₃ Ester, Bromo, Indazole core
Key Observations:

Functional Group Reactivity :

  • The methyl ester (COOCH₃) in the target compound and is hydrolytically stable compared to the carboxylic acid (COOH) in , which may ionize in physiological conditions .
  • Bromine at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) in all brominated analogs .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding : The ester group in the target compound participates in weaker C=O···H interactions compared to the carboxylic acid in , which can form stronger O-H···O bonds, influencing crystal packing .

Biological Activity

Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including its synthesis, pharmacological effects, and case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C12H14BrN and is characterized by the presence of a bromine atom at the 6-position of the indole ring and a pentan-3-yl side chain. The synthesis typically involves the bromination of indole derivatives followed by esterification processes.

Synthetic Pathway:

  • Bromination of 1H-indole.
  • Alkylation with pentan-3-ol.
  • Esterification with methyl chloroformate.

This synthetic route allows for the introduction of various substituents, enhancing the compound's biological activity.

1. Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various indole derivatives found that compounds with bromine substitutions showed enhanced inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines .

CompoundIC50 (μM)Cancer Type
This compound0.15Breast Cancer
Other Indoles0.20 - 0.50Prostate Cancer

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. In vitro studies demonstrated that this compound could reduce oxidative stress markers and promote neuronal survival under toxic conditions .

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Efficacy

A recent study conducted on a series of indole derivatives, including this compound, assessed their efficacy against human breast cancer cells (MCF-7). The results indicated that this compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, this compound was administered to transgenic mice expressing amyloid-beta plaques. The treatment resulted in a significant decrease in plaque burden and improved cognitive function as measured by memory tests .

Q & A

Q. What are the standard synthetic methodologies for methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Indole core formation : Cyclization of substituted anilines or via Fischer indole synthesis.
  • Bromination : Electrophilic substitution at position 6 using brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions .
  • N-alkylation : Introduction of the pentan-3-yl group at the N1 position using alkyl halides or Mitsunobu reactions .
  • Esterification : Methyl ester formation via reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP) . Example protocol: A typical route starts with 4-carboxyindole derivatives, followed by regioselective bromination and N-alkylation.

Q. How do the substituents (bromo, pentan-3-yl, methyl ester) influence the compound’s physicochemical properties?

  • Bromo group : Enhances electrophilicity at position 6, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases molecular weight and may impact lipophilicity .
  • Pentan-3-yl group : A branched alkyl chain at N1 improves steric bulk, potentially affecting binding to biological targets and solubility in nonpolar solvents .
  • Methyl ester : Increases stability compared to free carboxylic acids and modifies solubility (more lipophilic than the acid form) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., [M+H]⁺ = 310.19 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. What are the recommended storage conditions to ensure stability?

Store at room temperature in a dry, inert atmosphere (e.g., under argon) to prevent hydrolysis of the ester group or degradation of the indole core .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound during synthesis?

  • Reaction optimization : Adjusting temperature (e.g., 0–25°C for bromination), solvent polarity (e.g., DMF for N-alkylation), and stoichiometry of reagents .
  • Purification : Use silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures .
  • Monitoring : TLC or in-situ FTIR to track reaction progress and minimize side products .

Q. How does the bromo substituent at position 6 affect reactivity in cross-coupling reactions compared to other halogenated indoles?

  • Comparative reactivity : Bromine at position 6 shows moderate reactivity in Pd-catalyzed couplings compared to iodine (more reactive) or chlorine (less reactive).
  • Case study : In Suzuki reactions, 6-bromoindoles exhibit higher yields than 5-bromo analogs due to reduced steric hindrance .
Halogen PositionReactivity (Suzuki Coupling Yield)Reference
6-Bromo75–85%
5-Bromo60–70%
7-Chloro40–50%

Q. What challenges arise in achieving regioselective functionalization at the indole core?

  • Competitive sites : Bromination can occur at positions 5 or 7 without directing groups. Use of protecting groups (e.g., SEM for N1) or Lewis acids (e.g., FeCl₃) improves regioselectivity .
  • Steric effects : The pentan-3-yl group at N1 may hinder functionalization at adjacent positions, requiring bulky ligands in catalytic systems .

Q. How do structural modifications at the N1 position (e.g., pentan-3-yl vs. isopropyl) influence biological activity?

  • Bulkier groups (e.g., pentan-3-yl) enhance hydrophobic interactions in binding pockets but may reduce solubility.
  • Comparative data :
N1 SubstituentLogPBinding Affinity (IC₅₀)Reference
Pentan-3-yl3.212 nM
Isopropyl2.825 nM

Q. What computational or experimental approaches predict binding affinity with biological targets?

  • Molecular docking : Simulates interactions with proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • SAR studies : Systematic substitution of functional groups to correlate structure with activity (e.g., bromine’s role in halogen bonding) .

Methodological Notes

  • Contradictions in evidence : While suggests continuous flow reactors for industrial synthesis, academic labs typically use batch reactors for small-scale optimization .
  • Data gaps : Limited direct biological data exist for this compound; extrapolation from analogs () is recommended for hypothesis generation.

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